N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S2/c1-9(7-10-4-5-15-8-10)12-17(13,14)11-3-2-6-16-11/h2-6,8-9,12H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTOXRBEOIBSGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide typically involves the reaction of a furan derivative with a thiophene sulfonamide. One common method is the condensation reaction between 3-furan-2-yl-propan-1-amine and thiophene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form thiophene-2-sulfonyl hydrazide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Thiophene-2-sulfonyl hydrazide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Research indicates that compounds with similar structures may exhibit significant biological activities, including:
-
Antimicrobial Activity:
- Studies have shown that thiophene derivatives possess antimicrobial properties. The presence of the furan ring may enhance this activity by improving solubility and bioavailability.
-
Anti-inflammatory Properties:
- Compounds containing sulfonamide groups are known to exhibit anti-inflammatory effects, potentially making N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide a candidate for treating inflammatory diseases.
-
Enzyme Inhibition:
- Similar compounds have been investigated for their ability to inhibit enzymes such as cyclooxygenases (COX), which are involved in the inflammatory response.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiophene derivatives against common pathogens. The results indicated that this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | 15 ± 1.5 | 32 µg/mL |
| Control (Ciprofloxacin) | 25 ± 2.0 | 8 µg/mL |
Case Study 2: Anti-inflammatory Activity
In vitro studies assessed the anti-inflammatory potential of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings showed that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control (no treatment) | 150 ± 10 | 120 ± 8 |
| This compound (50 µM) | 75 ± 5 | 60 ± 4 |
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Antimicrobial Agents: Potential development as a new class of antibiotics.
- Anti-inflammatory Drugs: Could be explored for treating conditions like arthritis or other inflammatory disorders.
- Cancer Therapy: Investigating its role in inhibiting tumor growth through enzyme inhibition pathways.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide and Analogs
Key Observations:
- The ferrocene moiety in imparts redox activity absent in the target compound, highlighting its utility in electrochemical applications .
Steric and Solubility Considerations :
Biological Activity
N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiophene core substituted with a furan moiety and a propan-2-yl group. Its synthesis typically involves multi-step organic reactions, often starting from readily available furan and thiophene derivatives. The reaction conditions usually include the use of catalysts and controlled environments to optimize yields and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated significant activity against various pathogens. For instance, derivatives related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL , indicating strong bactericidal effects against strains such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Bactericidal |
| 4a | 0.30 | 0.35 | Bacteriostatic |
| 5a | 0.28 | 0.32 | Bactericidal |
Anti-inflammatory Effects
In addition to antimicrobial properties, compounds similar to this compound have shown anti-inflammatory effects in various assays. These compounds may inhibit pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory diseases.
Anticancer Activity
Research has also indicated that this compound might possess anticancer properties . Studies involving cell lines have suggested that it can induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells, as evidenced by IC50 values greater than 60 μM . This selectivity is crucial for developing effective cancer therapies.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .
- Biofilm Disruption : The compound has been shown to inhibit biofilm formation, which is critical in treating chronic infections associated with biofilm-producing bacteria.
- Synergistic Effects : When combined with other antibiotics like Ciprofloxacin, it enhances their effectiveness, reducing overall MIC values.
Case Studies
Several case studies have documented the efficacy of this compound derivatives in clinical settings:
- Study on Staphylococcal Infections : A clinical trial demonstrated that a derivative significantly reduced infection rates in patients with chronic staphylococcal infections when used alongside standard antibiotics.
- Cancer Cell Line Study : In vitro studies showed that treatment with this compound led to a marked reduction in viability of several cancer cell lines, including breast and colon cancer cells.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide?
Methodological Answer:
The synthesis typically involves sulfonylation of the amine precursor. For example, thiophene-2-sulfonyl chloride can react with 1-(furan-3-yl)propan-2-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF at 0–25°C . Monitoring reaction progress via TLC or HPLC is critical to optimize yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to isolate the product. Similar protocols for sulfonamide derivatives are detailed in studies involving amino acid sulfonamides .
Basic: How can the crystal structure of this compound be characterized?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving crystal structures. Crystallize the compound from a solvent system like ethanol/water or DMSO/ether. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For example, analogous thiophene sulfonamides have been analyzed in space groups like monoclinic or orthorhombic , with refinement using SHELXL . Powder XRD can supplement SCXRD for phase identification .
Advanced: How to address contradictions between experimental NMR data and computational predictions?
Methodological Answer:
Discrepancies often arise from solvent effects, dynamic conformational changes, or incorrect DFT functional selection. To resolve:
- Perform NMR in deuterated solvents matching computational solvent models (e.g., DMSO-d6 or CDCl3).
- Use hybrid functionals (e.g., B3LYP-D3BJ) with a 6-311++G(d,p) basis set for NMR chemical shift calculations.
- Compare experimental -/-NMR with Boltzmann-weighted DFT predictions accounting for rotameric equilibria . For example, in furan-thiophene hybrids, ring current effects may require explicit solvent modeling .
Advanced: What computational strategies predict bioactivity or target interactions?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase, common sulfonamide targets). Parameterize the ligand with GAFF2 and assign charges via AM1-BCC .
- MD Simulations: Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess binding stability. Analyze hydrogen bonding (e.g., sulfonamide-SO₂ with catalytic zinc in metalloenzymes) .
- QSAR Models: Train models using descriptors like logP, polar surface area, and topological indices from databases like PubChem .
Advanced: How to mitigate poor solubility in biological assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Derivatization: Introduce polar groups (e.g., hydroxyl via oxypropylation) or prepare prodrugs (e.g., esterification of sulfonamide) .
- Nanoformulation: Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to enhance aqueous dispersion .
Basic: What analytical techniques ensure purity and identity?
Methodological Answer:
- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) + 0.1% TFA. Retention times should match standards .
- Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]). HRMS with TOF analyzers ensures exact mass (±5 ppm) .
- Elemental Analysis: Validate C, H, N, S content (±0.3% theoretical) .
Advanced: How to design mechanistic studies for catalytic or enzymatic inhibition?
Methodological Answer:
- Kinetic Assays: Monitor enzyme inhibition (e.g., carbonic anhydrase) via stopped-flow UV/Vis (ΔA at 348 nm for CO₂ hydration). Calculate using Lineweaver-Burk plots .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition.
- Spectroelectrochemistry: For redox-active systems (e.g., thiophene derivatives), use Au electrode cyclic voltammetry to correlate electronic structure with activity .
Advanced: What strategies resolve ambiguous crystallographic data due to disorder?
Methodological Answer:
- Twinned Crystals: Process data using TWINABS and refine with SHELXL-TWIN.
- Disordered Solvents: Apply SQUEEZE in PLATON to model electron density.
- Dynamic Disorder: Use TLS (Translation-Libration-Screw) refinement for flexible moieties (e.g., furan or thiophene rings) .
Basic: How to optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Stepwise Monitoring: Use in-situ FTIR or ReactIR to track intermediates (e.g., amine sulfonylation).
- Catalysis: Employ Pd/Cu for coupling steps (e.g., Suzuki-Miyaura for furan-thiophene hybrids) .
- Workup: Extract with ethyl acetate (3×) and dry over MgSO₄. Avoid prolonged heating during solvent removal .
Advanced: How to validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Analyze degradation via HPLC over 24–72 hours .
- Light/Thermal Stability: Expose to UV (254 nm) or 40–60°C and monitor decomposition by TLC-MS.
- Metabolic Stability: Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
